2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrClN3O5S2 and its molecular weight is 544.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide is a novel synthetic molecule with potential biological applications. Its unique structure, featuring a pyrimidine core and various functional groups, suggests a range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory properties.
Chemical Structure
The chemical formula for this compound is C21H18BrN3O4S2. Its structure includes:
- A sulfonyl group which is known for enhancing solubility and bioactivity.
- A pyrimidine ring which is often associated with various pharmacological effects.
- A methoxyphenyl group , contributing to its lipophilicity and potential receptor interactions.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing sulfonyl groups can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
2-{...} | Salmonella typhi | 15 |
2-{...} | Bacillus subtilis | 12 |
The minimum inhibitory concentration (MIC) for related compounds has been reported to be as low as 50 µg/mL, showcasing their potency .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and urinary tract infections.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 25 |
Urease | 30 |
These findings suggest that the compound could serve as a lead for developing new therapeutic agents targeting these enzymes .
Anti-inflammatory Activity
Compounds similar to this structure have been reported to exhibit anti-inflammatory properties. The presence of the bromophenyl and methoxy groups may contribute to modulating inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that compounds structurally similar to our target compound inhibited bacterial growth effectively. The study highlighted the importance of the sulfonyl moiety in enhancing antibacterial activity .
- Enzyme Inhibition Profile : Another research project focused on the enzyme inhibition potential of pyrimidine derivatives found that certain modifications led to improved AChE inhibition compared to standard drugs . This suggests that our compound could be further optimized for better therapeutic outcomes.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound with various biological targets. Preliminary results indicate strong binding interactions with AChE and urease, which correlates with the observed enzyme inhibition activities.
Eigenschaften
CAS-Nummer |
893789-30-5 |
---|---|
Molekularformel |
C19H15BrClN3O5S2 |
Molekulargewicht |
544.82 |
IUPAC-Name |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClN3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
InChI-Schlüssel |
LVUVCLRLFXXGOU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.